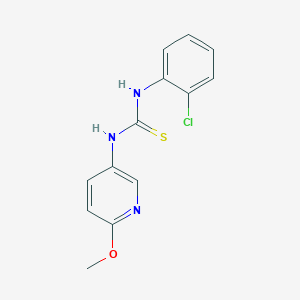

N-(2-chlorophenyl)-N'-(6-methoxy-3-pyridinyl)thiourea

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-chlorophenyl)-N'-(6-methoxy-3-pyridinyl)thiourea and its derivatives typically involves the reaction of appropriate amines with isothiocyanates or thiocyanates under specific conditions. Such procedures are designed to afford high purity and yield of the target thiourea compounds. The synthesis process is often characterized using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography for structural confirmation (Yusof et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-(2-chlorophenyl)-N'-(6-methoxy-3-pyridinyl)thiourea, often exhibits interesting features such as intramolecular hydrogen bonding, which significantly influences their reactivity and interaction with biological targets. X-ray diffraction analysis is a crucial tool for determining the precise geometries of these molecules, providing insights into their configuration and conformation within crystals (Yusof & Yamin, 2004).

Chemical Reactions and Properties

Thioureas are reactive towards a variety of chemical agents, participating in reactions that can alter their structure and functionality. These reactions include oxidation, substitution, and coordination to metal ions, making thioureas versatile ligands in coordination chemistry. The chemical properties of thioureas make them suitable for various applications, including catalysis and the synthesis of complex molecules (Ding et al., 2009).

Physical Properties Analysis

The physical properties of thioureas such as solubility, melting point, and crystallinity are critical for their application in different fields. These properties are influenced by the molecular structure and substituents on the thiourea backbone. Detailed studies on the physical properties are essential for understanding the behavior of these compounds under various conditions (Mushtaque et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(2-chlorophenyl)-N'-(6-methoxy-3-pyridinyl)thiourea, including its reactivity with nucleophiles, electrophiles, and its potential for hydrogen bonding, dictate its utility in various chemical reactions and biological activities. The electron-donating and withdrawing effects of the substituents play a significant role in modulating the compound's reactivity and interactions (Farzanfar et al., 2015).

Applications De Recherche Scientifique

Synthesis and Characterization N-(2-chlorophenyl)-N'-(6-methoxy-3-pyridinyl)thiourea is a compound of interest in the field of chemistry for its potential applications in various scientific research areas. Its synthesis and characterization have been foundational steps in understanding its properties and potential uses. This compound, along with similar thiourea derivatives, has been synthesized and characterized using various analytical techniques, offering insights into its structural and chemical properties (Farzanfar et al., 2015).

Antibacterial Activities Research has indicated that thiourea derivatives, including N-(2-chlorophenyl)-N'-(6-methoxy-3-pyridinyl)thiourea, exhibit significant antibacterial properties. These compounds have been tested against a variety of Gram-positive and Gram-negative bacterial strains, showing promising antibacterial activities. The study of vanadium(IV, V) complexes containing novel thiourea derivatives highlighted their superior antibacterial effectiveness, providing a potential pathway for the development of new antibacterial agents (Farzanfar et al., 2015).

Anticancer and Antioxidant Activities Thiourea derivatives are also being explored for their potential anticancer and antioxidant activities. Novel thiourea compounds have been synthesized and their biological activities assessed, showing promising results in inhibiting cancer cell growth and acting as antioxidants. These findings suggest a potential for these compounds in developing treatments for cancer and in protecting cells from oxidative damage (Yeşilkaynak et al., 2017).

Luminescent Anion Receptors Thiourea derivatives have been incorporated into dinuclear rhenium(I) diimine tricarbonyl complexes, demonstrating their role as luminescent anion receptors. These complexes exhibit the ability to act as receptors for anions through hydrogen bonding and electrostatic interactions. This property is crucial for the development of sensors and devices for detecting and measuring anionic species in various environments (Odago et al., 2011).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3OS/c1-18-12-7-6-9(8-15-12)16-13(19)17-11-5-3-2-4-10(11)14/h2-8H,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFRKTQPWFNVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=S)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326023 | |

| Record name | 1-(2-chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24795896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea | |

CAS RN |

481688-11-3 | |

| Record name | 1-(2-chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)

![N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5553989.png)

![2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5553990.png)

![N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5553999.png)

![1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5554005.png)

![5-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5554007.png)

![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554020.png)

![3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)

![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5554052.png)

![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)